(4-((3,3-Dimethylureido)methyl)phenyl)boronic acid
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Overview
Description
(4-((3,3-Dimethylureido)methyl)phenyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a (3,3-dimethylureido)methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-((3,3-Dimethylureido)methyl)phenyl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromomethylphenylboronic acid.
Reaction with 3,3-Dimethylurea: The 4-bromomethylphenylboronic acid is then reacted with 3,3-dimethylurea under basic conditions to form the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This compound can undergo Suzuki-Miyaura cross-coupling reactions with various aryl or vinyl halides to form biaryl or styrene derivatives.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Substitution Reactions: The (3,3-dimethylureido)methyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Boronic Esters: Formed from oxidation reactions.
Boranes: Formed from reduction reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic processes, particularly in cross-coupling reactions.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical intermediates.
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Industry:
Material Science: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (4-((3,3-Dimethylureido)methyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired carbon-carbon bond.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the (3,3-dimethylureido)methyl group.
4-Methylphenylboronic Acid: Contains a methyl group instead of the (3,3-dimethylureido)methyl group.
Uniqueness:
Functional Group Diversity: The presence of the (3,3-dimethylureido)methyl group provides additional reactivity and potential for further functionalization.
Versatility in Reactions: The compound’s ability to participate in various types of chemical reactions makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
[4-[(dimethylcarbamoylamino)methyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O3/c1-13(2)10(14)12-7-8-3-5-9(6-4-8)11(15)16/h3-6,15-16H,7H2,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIHHVWYZCFQNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CNC(=O)N(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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